7,8-Dihydroxykynurenic acid

Description

Systematic Nomenclature and Molecular Formula

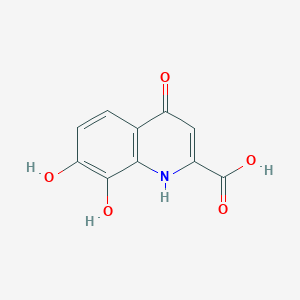

7,8-Dihydroxykynurenic acid is systematically named 7,8-dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylic acid according to IUPAC rules. Its molecular formula is C₁₀H₉NO₅ , with a molecular weight of 223.18 g/mol . The structure features a bicyclic quinoline core substituted with two hydroxyl groups at positions 7 and 8, a ketone at position 4, and a carboxylic acid at position 2 (Figure 1).

| Property | Value |

|---|---|

| IUPAC Name | 7,8-Dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylic acid |

| Molecular Formula | C₁₀H₉NO₅ |

| Molecular Weight | 223.18 g/mol |

| CAS Registry Number | 2547-48-0 |

| Canonical SMILES | C1=CC2=C(C(C1O)O)NC(=CC2=O)C(=O)O |

Stereochemical Configuration and Tautomeric Forms

The compound exists as a cis-7,8-dihydrodiol , with hydroxyl groups on adjacent carbons adopting a cis configuration due to enzymatic synthesis via kynurenate-7,8-dihydrodiol dehydrogenase. This stereospecificity is critical for its biological activity, as the trans isomer is not observed in natural systems.

Tautomerism arises from the keto-enol equilibrium at the 4-oxo group and the carboxylic acid moiety. Solid-state NMR studies of analogous hydroxyquinoline carboxylic acids suggest potential zwitterionic forms in crystalline states, where the carboxylic acid proton transfers to the quinoline nitrogen. However, experimental confirmation for this compound remains limited.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, D₂O) : Key signals include aromatic protons at δ 6.6–7.7 ppm, hydroxyl protons (exchangeable) at δ 9.5–10.2 ppm, and carboxylic acid protons at δ 12.1 ppm. The cis-diol protons resonate as a singlet near δ 4.8 ppm.

- ¹³C NMR : Carbonyl carbons (C-4 and C-2) appear at δ 170–175 ppm, while aromatic carbons range from δ 110–150 ppm.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Crystallographic Data and Solid-State Conformational Analysis

X-ray crystallographic data for this compound are not publicly available. However, studies on related hydroxyquinoline derivatives reveal planar quinoline rings with intramolecular hydrogen bonding between the carboxylic acid and adjacent hydroxyl groups. In the solid state, zwitterionic forms are hypothesized, where the carboxylic acid deprotonates to form a carboxylate, stabilizing the structure through electrostatic interactions.

Comparative analysis of 8-hydroxyquinoline-7-carboxylic acid (a structural analog) shows a dihedral angle of 8.5° between the quinoline ring and carboxylate group, suggesting minimal steric hindrance. Similar conformational rigidity likely applies to this compound, favoring planar arrangements for optimal π-orbital overlap.

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

7,8-dihydroxy-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,12,14H,(H,11,13)(H,15,16) |

InChI Key |

TYPRWJJYCBNAQC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Structural and Spectral Comparisons

Key structural analogs include Compound I , 8-hydroxykynurenic acid (8-OH-KYNA) , 7-hydroxykynurenic acid (7-OH-KYNA) , and kynurenic acid (KYNA) .

Table 1: Spectral and Physical Properties

Key Observations :

Metabolic Pathways and Enzyme Specificity

Table 2: Enzymatic Conversion and Inhibition Profiles

Key Observations :

Research Implications and Unresolved Questions

Structural Elucidation : The exact structure of Compound I remains unresolved due to instability .

Enzyme Engineering : The specificity of 7,8-dihydroxykynurenate 8,8a-dioxygenase (EC 1.13.11.10) could be harnessed for bioremediation of aromatic pollutants .

Q & A

Q. What ethical and reproducibility standards apply to publishing 7,8-DHKA research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.